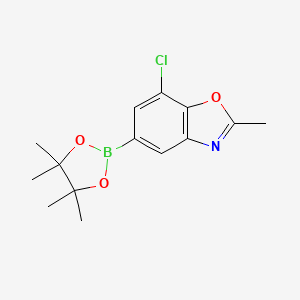

7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

Description

This compound features a benzoxazole core substituted with a chlorine atom at position 7, a methyl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 3. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO3/c1-8-17-11-7-9(6-10(16)12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQMNHDCYLFJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole typically involves the following steps:

Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.

Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoxazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and can be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dechlorinated benzoxazole derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. Research has shown that various substituted benzoxazoles can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi. For instance, 2-substituted benzoxazole derivatives were synthesized and screened against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity at concentrations as low as 25 μg/mL .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Compound 21 | E. coli | 25 |

| Compound 18 | Staphylococcus aureus | 50 |

| Compound X | Candida albicans | 100 |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been investigated. A study focused on novel 4-chloro-1,3-benzoxazole derivatives evaluated their cytotoxicity against various cancer cell lines. The compounds were characterized through molecular docking studies to assess their binding affinities to cancer-related targets. Certain derivatives showed promising results with over 70% cell viability in treated cancer cells .

Table 2: Anticancer Activity of Benzoxazole Derivatives

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 30 |

| Compound B | HeLa (Cervical Cancer) | 25 |

| Compound C | A549 (Lung Cancer) | 40 |

Synthesis Approaches

The synthesis of these compounds typically employs green chemistry principles to enhance sustainability and reduce environmental impact. For instance, the use of environmentally benign catalysts such as fly ash has been reported in the synthesis of various benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,

Biological Activity

7-Chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoxazole core substituted with a chloro and a dioxaborolane group. Its structure is critical for understanding its biological interactions.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related compounds found that several benzoxazole derivatives displayed selective antibacterial effects against Gram-positive bacteria like Bacillus subtilis and some antifungal properties against pathogens such as Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds were determined and are summarized in Table 1.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 15 | Bacillus subtilis |

| Compound B | 30 | Candida albicans |

| Compound C | 20 | Escherichia coli |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Notably, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer : Compounds exhibited significant activity against MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer : The A549 cell line was notably sensitive to certain derivatives.

The structure–activity relationship (SAR) studies suggest that modifications on the benzoxazole core influence the cytotoxicity levels .

Case Studies

In a comprehensive study conducted by Kakkar et al., several benzoxazole derivatives were evaluated for their anticancer properties. The results indicated that certain structural modifications significantly enhanced cytotoxicity against breast and lung cancer cells while reducing toxicity to normal cells .

Another study highlighted the synthesis and evaluation of various benzoxazole derivatives where one compound demonstrated an IC50 value of 25 μM against HepG2 liver cancer cells . This suggests the potential for further development into therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Core Modifications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2)

- Structure : Replaces benzoxazole with benzo[d]isoxazole.

- Key Differences: The isoxazole oxygen is adjacent to the nitrogen, creating a different electronic environment.

- Applications : Used in OLED materials; the altered electronic structure may affect charge transport properties .

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- Structure : Thiazole core with phenyl and methyl substituents.

- Key Differences : Sulfur in the thiazole ring increases electron-withdrawing effects compared to oxygen in benzoxazole. The phenyl group enhances π-π stacking, useful in polymer chemistry.

- Reactivity : Higher stability in acidic conditions due to sulfur’s lower electronegativity .

Substituent Variations

7-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 2173082-41-0)

- Structure: Quinoxaline core with methoxy and chlorine substituents.

- Key Differences: The quinoxaline’s dual nitrogen atoms enhance electron deficiency, favoring cross-coupling with electron-rich partners. Methoxy groups improve solubility in polar solvents compared to methyl .

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Physicochemical and Reactivity Comparison

*Yields based on palladium-catalyzed coupling with phenyl halides under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.